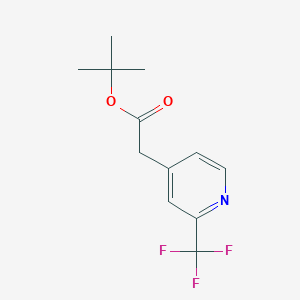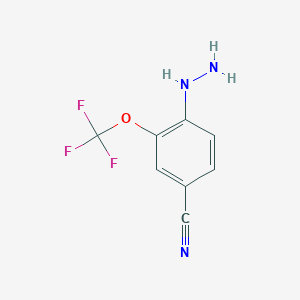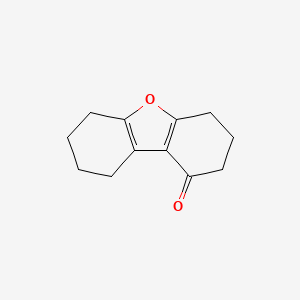
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, a propyl group at the 3rd position, and an ethyl ester group at the 5th position of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative. For instance, the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with bromine can yield the desired brominated pyrazole compound .
-
Esterification: : The carboxylic acid group at the 5th position can be esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and propyl groups.
Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid ethyl ester
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. The combination of the bromine atom and the ester group provides a distinct set of chemical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C10H15BrN2O2 |
|---|---|
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
ethyl 4-bromo-2-methyl-5-propylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-6-7-8(11)9(13(3)12-7)10(14)15-5-2/h4-6H2,1-3H3 |
InChI-Schlüssel |
PIFJFPDMEZBJSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=C1Br)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)



![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)




